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Compound Name:
1H-Pyrazolo[3,4-c]pyridine-3-

carboxylic acid

Cat. No.: B1393292 Get Quote

Subject: A Detailed, Mechanistically-Grounded Protocol for the Synthesis of 3-Morpholino-1-(4-

(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one, a Core Intermediate for the

Anticoagulant Apixaban.

Abstract & Introduction
Apixaban, marketed as Eliquis, is a highly potent, selective, and orally bioavailable direct

inhibitor of coagulation factor Xa.[1] Its critical role in preventing and treating thromboembolic

disorders has made its synthesis a subject of significant industrial and academic interest.[2]

The molecular architecture of Apixaban is complex, featuring two distinct six-membered lactam

rings, the construction of which is a cornerstone of its synthesis.[3][4]

This application note moves beyond a simple recitation of steps to provide a detailed, field-

tested protocol for the synthesis of a pivotal Apixaban intermediate: 3-Morpholino-1-(4-(2-

oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one (CAS 545445-44-1).[5][6][7][8] This

intermediate elegantly combines several key structural motifs required for the final active

pharmaceutical ingredient (API).[6][7] Our focus is to elucidate the underlying chemical

principles and rationale—the "why"—behind each procedural choice, thereby equipping

researchers with a robust and reproducible methodology grounded in scientific integrity. We will

detail a multi-step sequence starting from readily available materials, p-nitroaniline and 5-

chlorovaleroyl chloride, that avoids some of the harsher and more costly methods like the
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Ullmann reaction which has been noted for its erratic yields and severe reaction conditions.[9]

[10]

Strategic Overview of the Synthetic Pathway
The synthesis of Apixaban can be approached through various routes, often converging on a

few key intermediates.[5] The chosen intermediate, 3-Morpholino-1-(4-(2-oxopiperidin-1-

yl)phenyl)-5,6-dihydropyridin-2(1H)-one, is particularly strategic as it contains the

dihydropyridinone core, the morpholine moiety, and the phenyl-piperidone fragment.[2][6][7] Its

synthesis allows for the late-stage formation of the pyrazole ring, a common strategy in

Apixaban synthesis.[11]

Our protocol follows a logical and efficient sequence:

Lactam Formation: Acylation of an aniline derivative with 5-chlorovaleroyl chloride followed

by intramolecular cyclization to form the piperidin-2-one ring.

Chlorination & Elimination: Introduction of reactivity on the newly formed lactam ring.

Nucleophilic Substitution: Introduction of the morpholine moiety.

Nitro Group Reduction: Conversion of the nitro group to an amine, preparing it for the

subsequent coupling reaction.

Aryl C-N Coupling: Attachment of the second lactam-containing phenyl ring, often via a

Buchwald-Hartwig amination.[12][13]

This pathway is designed to be robust, scalable, and to utilize commercially available and cost-

effective starting materials.[9]

Experimental Protocol: Synthesis of Intermediate 1-
(4-nitrophenyl)piperidin-2-one
This initial stage is foundational, constructing the first of the two lactam rings present in the final

Apixaban structure. The procedure involves the acylation of p-nitroaniline with 5-chlorovaleroyl

chloride, followed by an in-situ intramolecular cyclization.
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Materials and Reagents
Reagent/Ma
terial

Grade Supplier
Quantity
(per 100g p-
nitroaniline)

Molar Eq. Notes

p-Nitroaniline Reagent
Sigma-

Aldrich
100 g 1.0

Starting

Material

5-

Chlorovaleroy

l Chloride

98% Alfa Aesar
124 g (1.1

eq)
1.1

Acylating

Agent

Sodium

Hydroxide

(NaOH)

ACS Grade
Fisher

Scientific
96 g (3.3 eq) 3.3

Base for

acylation and

cyclization

Tetrabutylam

monium

Bromide

(TBAB)

99%
Acros

Organics

4.6 g (0.02

eq)
0.02

Phase

Transfer

Catalyst

Dichlorometh

ane (DCM)
HPLC Grade VWR 1500 mL -

Organic

Solvent

Water

(Deionized)
- - 750 mL -

Aqueous

Phase

Step-by-Step Procedure
Reaction Setup: To a 3L, three-necked round-bottom flask equipped with a mechanical

stirrer, a dropping funnel, and a thermometer, add p-nitroaniline (100 g), dichloromethane

(1500 mL), and tetrabutylammonium bromide (4.6 g). Begin vigorous stirring to create a

suspension.

Causality Explanation: Dichloromethane is chosen as the solvent for its ability to dissolve

the organic reactants while being immiscible with the aqueous base, creating a biphasic

system.[14] TBAB is a phase-transfer catalyst, essential for shuttling the hydroxide ions

from the aqueous phase to the organic phase to deprotonate the aniline nitrogen,

facilitating its reaction with the acyl chloride.[14]
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Initial Cooling and Acylation: Prepare a solution of sodium hydroxide (60g in 500 mL water)

and add it to the reaction flask. Cool the vigorously stirred mixture to 0-5 °C using an ice-

water bath. Separately, dissolve 5-chlorovaleroyl chloride (124 g) in 200 mL of

dichloromethane and add this solution to the dropping funnel. Add the 5-chlorovaleroyl

chloride solution dropwise to the reaction mixture over 1-2 hours, ensuring the internal

temperature is maintained below 10 °C.

Causality Explanation: The reaction is highly exothermic. Low-temperature control is

critical to prevent side reactions, such as the hydrolysis of the acyl chloride and di-

acylation of the aniline. The dropwise addition ensures the concentration of the reactive

acyl chloride remains low, further controlling the reaction rate and temperature.

Intramolecular Cyclization: After the addition is complete, allow the mixture to slowly warm to

room temperature (20-25 °C). Prepare a second, more concentrated solution of sodium

hydroxide (36g in 250 mL water). Add this solution to the reaction mixture. Continue to stir

vigorously at room temperature for 8-10 hours.[9]

Causality Explanation: The first equivalent of base neutralizes the HCl byproduct of the

acylation. The subsequent, more concentrated addition of NaOH promotes the

intramolecular nucleophilic substitution. The amide nitrogen, deprotonated by the

hydroxide, attacks the carbon bearing the chlorine atom, displacing the chloride and

forming the six-membered piperidin-2-one ring. Vigorous stirring remains crucial to

maximize the interfacial area in the phase-transfer system.

Work-up and Isolation: Monitor the reaction to completion using Thin Layer Chromatography

(TLC). Upon completion, cease stirring and allow the layers to separate. Transfer the mixture

to a separatory funnel and discard the aqueous layer. Wash the organic layer sequentially

with 2x 500 mL of water and 1x 500 mL of brine.

Causality Explanation: The aqueous washes remove the inorganic salts (NaCl, excess

NaOH) and the TBAB catalyst. The brine wash helps to break any emulsions and begins

the drying process.

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the

filtrate under reduced pressure using a rotary evaporator. The resulting crude yellow solid
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can be purified by recrystallization from ethyl acetate or by slurrying in methyl tert-butyl ether

to yield 1-(4-nitrophenyl)piperidin-2-one as a crystalline yellow solid.[14]

Causality Explanation: Recrystallization or slurrying removes unreacted starting materials

and soluble impurities, providing a product of high purity suitable for the subsequent steps.

Expected yield is typically in the range of 85-90%.[14]

Subsequent Transformations to the Target
Intermediate
The successfully synthesized 1-(4-nitrophenyl)piperidin-2-one serves as the platform for the

remaining transformations. While detailed protocols for each of the following steps are beyond

the scope of this specific note, the key chemical logic is outlined below:

Dichlorination and Elimination: The lactam is reacted with a chlorinating agent like

phosphorus pentachloride (PCl₅) to form a 3,3-dichloro intermediate.[9][15] Subsequent

treatment with a base and morpholine leads to an elimination-addition sequence, installing

the morpholine at the 3-position and creating the dihydropyridinone double bond.[15]

Nitro Group Reduction: The nitro group is selectively reduced to an aniline. Common

methods include catalytic hydrogenation (e.g., H₂ with Pd/C) or chemical reduction (e.g., iron

powder in acetic acid or sodium sulfide).[9] This step is critical for preparing the molecule for

the final C-N bond formation.

Buchwald-Hartwig Amination: The resulting aniline is coupled with 1-(4-iodophenyl)piperidin-

2-one (a separate intermediate) using a palladium catalyst and a suitable phosphine ligand

(e.g., XPhos) in the presence of a base like sodium tert-butoxide.[12][16] This modern

coupling reaction is highly efficient for forming the aryl-amine bond that connects the two

halves of the target intermediate.[13][17]

Process Workflow Visualization
The following diagram illustrates the high-level workflow for the synthesis of the initial key

intermediate, 1-(4-nitrophenyl)piperidin-2-one.
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Phase 1: Reaction Setup

Phase 2: Acylation & Cyclization

Phase 3: Isolation & Purification

1. Charge Reactor
(p-Nitroaniline, DCM, TBAB)

2. Add Aqueous NaOH (1st eq.)

3. Cool to 0-5 °C

4. Dropwise Addition
(5-Chlorovaleroyl Chloride in DCM)

Maintain T < 10 °C

5. Warm to RT

6. Add Aqueous NaOH (2nd eq.)
& Stir 8-10h

7. Phase Separation & Aqueous Wash

Monitor by TLC

8. Dry Organic Layer (Na2SO4)

9. Concentrate in Vacuo

10. Recrystallize/Slurry

FinalProduct

Product:
1-(4-nitrophenyl)piperidin-2-one

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1393292#experimental-protocol-for-the-synthesis-of-
apixaban-intermediate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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